molecular formula C6H11N3O B2781004 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethanol CAS No. 1247943-03-8

2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethanol

Cat. No.: B2781004
CAS No.: 1247943-03-8
M. Wt: 141.174
InChI Key: HNXBOMGYFGWFGD-UHFFFAOYSA-N
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Description

“2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethanol” is a pyrazole-based compound . Pyrazole is a five-membered heterocycle containing two nitrogen atoms and is extensively found as a core framework in a huge library of heterocyclic compounds . Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “this compound”, is typically achieved via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .


Molecular Structure Analysis

The molecular structure of pyrazole-based ligands provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .


Chemical Reactions Analysis

Pyrazole-based ligands have been used in various applications, including as a catalyst for hydrolysis reactions and oxidation . They show excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .

Scientific Research Applications

1. Synthesis of Pyrazole Derivatives

2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethanol serves as a precursor in the synthesis of various pyrazole derivatives. These derivatives have been explored for their potential applications in medicinal chemistry, demonstrating promising pharmaceutical properties.

  • Synthesis of Triazole and Thiazole Derivatives : The compound has been used in reactions to produce novel triazole and thiazole derivatives. These heterocycles are known for their diverse biological activities, including antimicrobial properties (Kariuki et al., 2022).

  • Development of Pyrazole-Substituted Alkaloids : It has also been involved in the synthesis of pyrazole-substituted derivatives of antitumor alkaloids, highlighting its role in the development of potential cancer therapies (Chagarovskiy et al., 2016).

2. Metal Complex Formation

This compound has been used in the formation of metal complexes, particularly with palladium and platinum. These complexes have been studied for their structural properties and potential applications in various fields.

  • Palladium and Platinum Complexes : The compound has been instrumental in forming complexes with palladium and platinum. The characterization of these complexes, including their molecular structures and interaction dynamics, provides valuable insights into their potential applications in catalysis and materials science (Pérez et al., 2013).

3. Computational Studies and Synthesis Strategies

The compound's structural and reactive properties have been explored through computational studies, which aid in understanding its behavior in various chemical reactions and synthesis strategies.

  • Computational Analysis and Synthesis Strategy Development : Computational studies have been conducted to analyze the synthesis reactions of pyrazolyl α-amino esters derivatives. These studies help in designing economical and efficient synthesis strategies, contributing to the development of new biomolecules (Mabrouk et al., 2020).

Future Directions

The study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

Properties

IUPAC Name

2-(3-amino-5-methylpyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-5-4-6(7)8-9(5)2-3-10/h4,10H,2-3H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXBOMGYFGWFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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